molecular formula C7H4Cl2F2 B14063004 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene

1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene

Cat. No.: B14063004
M. Wt: 197.01 g/mol
InChI Key: YGFREHPGOAFXOR-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where two chlorine atoms, two fluorine atoms, and a fluoromethyl group are substituted on the benzene ring. This compound is used in various chemical processes and has applications in different fields of scientific research .

Preparation Methods

The synthesis of 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions typically include the use of fluorinating agents such as xenon difluoride or molecular fluorine under controlled temperatures and pressures . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .

Chemical Reactions Analysis

1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecules, influencing various biochemical pathways .

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1,4-dichloro-2-fluoro-3-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Cl2F2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,3H2

InChI Key

YGFREHPGOAFXOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)CF)F)Cl

Origin of Product

United States

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